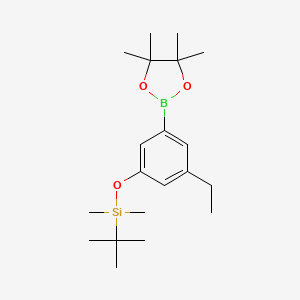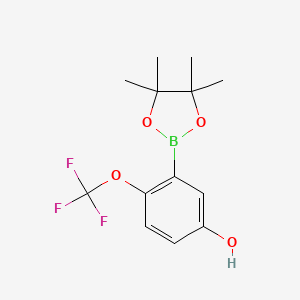
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H16BNO5. It is known for its unique structure, which includes a nitro group and a boronate ester. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 5-nitro-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group is reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the phenol group.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.
Major Products Formed
Reduction: 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its reactivity with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The boronate ester group is known for its ability to form reversible covalent bonds with diols, making it useful in biochemical assays and drug delivery systems .
類似化合物との比較
Similar Compounds
- 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a nitro group and a boronate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .
特性
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14(16)17)7-10(9)15/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGXPNJEPCTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[(Z)-4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]but-2-enoyl]carbamate](/img/structure/B8129754.png)



![Tert-butyl[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B8129774.png)



![2-[2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B8129801.png)

![tert-Butyl (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate](/img/structure/B8129822.png)
![tert-butyl N-propan-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8129837.png)

